

Ethyl Cyclopropanecarboxylate: A Comprehensive Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **ethyl cyclopropanecarboxylate**, a valuable building block in organic synthesis, particularly relevant in the fields of medicinal chemistry and materials science. This document details its various synonyms and identifiers, physicochemical properties, and established synthesis protocols.

Chemical Identity and Descriptors

Ethyl cyclopropanecarboxylate is a cycloalkane carboxylate ester characterized by a three-membered cyclopropane ring attached to an ethyl ester group. For clarity and unambiguous identification in research and development, a variety of naming conventions and registry numbers are utilized.

Synonyms and Identifiers

A comprehensive list of synonyms and chemical identifiers for **ethyl cyclopropanecarboxylate** is provided in the table below, facilitating cross-referencing across different databases and publications.



| Identifier Type | Identifier |
|---------------------------|---|
| IUPAC Name | ethyl cyclopropanecarboxylate[1] |
| CAS Number | 4606-07-9[1][2] |
| PubChem CID | 78351[1] |
| EC Number | 225-010-4[1][3] |
| Beilstein Registry Number | 2039752[3][4] |
| MDL Number | MFCD00001282[1][3] |
| InChI | InChI=1S/C6H10O2/c1-2-8-6(7)5-3-4-5/h5H,2- 4H2,1H3[1][2] |
| InChlKey | LDDOSDVZPSGLFZ-UHFFFAOYSA-N[1][2] |
| SMILES | CCOC(=0)C1CC1[1][3] |
| Molecular Formula | C6H10O2[1][2] |
| Synonyms | Ethyl cyclopropylcarboxylate, Cyclopropanecarboxylic acid ethyl ester, (Ethoxycarbonyl)cyclopropane, NSC 60696[1][2] [5][6] |

Physicochemical Properties

The key physicochemical properties of **ethyl cyclopropanecarboxylate** are summarized in the following table. These values are essential for reaction planning, purification, and safety considerations.



| Property | Value |
|--------------------------|---------------------------------------|
| Molecular Weight | 114.14 g/mol [1][2] |
| Boiling Point | 129-133 °C (lit.)[3][6] |
| Density | 0.96 g/mL at 25 °C (lit.)[3][6] |
| Refractive Index (n20/D) | 1.420 (lit.)[3][6] |
| Flash Point | 18 °C (64.4 °F) - closed cup[3] |
| Appearance | Colorless to pale yellow liquid[5][7] |
| Solubility | Immiscible in water[5][6] |

Experimental Protocols for Synthesis

Several synthetic routes to **ethyl cyclopropanecarboxylate** have been established. The following sections provide detailed methodologies for two common and effective procedures.

Synthesis via Esterification of Cyclopropanecarboxylic Acid

This method involves the direct esterification of cyclopropanecarboxylic acid with ethanol in the presence of an acid catalyst.

Materials:

- · Cyclopropanecarboxylic acid
- Ethanol
- Concentrated sulfuric acid (or an acidic ion exchange resin such as Amberlyst-15)
- 50 mL round-bottom flask
- Condenser
- · Heating mantle



Magnetic stirrer and stir bar

Procedure:

- To a 50 mL round-bottom flask equipped with a magnetic stir bar and a condenser, add cyclopropanecarboxylic acid (8.6 g).
- Add 23 mL of ethanol to the flask.
- Carefully add 2 drops of concentrated sulfuric acid to the mixture.
- Heat the mixture to reflux (approximately 85 °C) with continuous stirring.
- Maintain the reflux for 16 hours.
- Monitor the reaction progress using Gas Chromatography (GC) to confirm the consumption
 of the starting material.
- Upon completion, the reaction mixture can be worked up by neutralizing the acid catalyst, followed by extraction and distillation to isolate the pure ethyl cyclopropanecarboxylate. A yield of approximately 98% can be expected based on GC analysis.[1]

Synthesis via Cyclization of Ethyl 4-chlorobutyrate

This procedure involves the intramolecular cyclization of an ethyl haloalkanoate using a strong base.

Materials:

- Ethyl 4-chlorobutyrate
- Sodium ethylate solution in ethanol (18.7%)
- Ethanol
- Reaction vessel suitable for reflux
- Heating and stirring apparatus



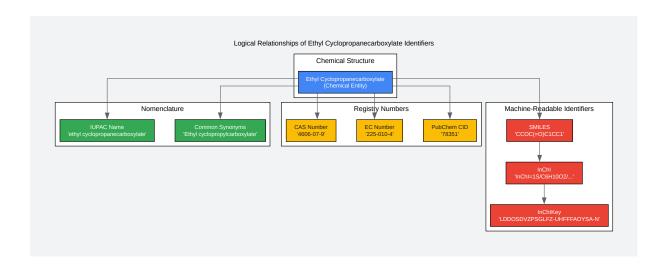
Procedure:

- In a suitable reaction vessel, combine 1.505 kg of ethyl γ-chlorobutyrate with 4 kg of an 18.7% sodium ethylate solution in ethanol.[7]
- Heat the reaction mixture to reflux. The specific temperature and reaction time may vary and should be monitored.
- The progress of the cyclization can be followed by techniques such as TLC or GC.
- After the reaction is complete, the mixture is worked up to remove the salt byproduct and excess reagents.
- The crude product is then purified by distillation to yield **ethyl cyclopropanecarboxylate**. This method has been reported to produce a yield of 91.2%.[7]

Logical Relationships of Identifiers

The various identifiers for **ethyl cyclopropanecarboxylate** are interconnected and provide different layers of information about the molecule. The following diagram illustrates these relationships.





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Caption: Interconnectivity of Ethyl Cyclopropanecarboxylate Identifiers.

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